Ralinepag is a medication currently under investigation for the treatment of pulmonary arterial hypertension (PAH) (). PAH is a debilitating disease characterized by high blood pressure in the arteries that supply blood to the lungs. This high pressure causes the heart to work harder and can eventually lead to right heart failure.
Ralinepag works by targeting a specific receptor called prostacyclin receptor (IP) (). IP receptors are found in the blood vessels of the lungs and when activated, they help to relax the smooth muscle cells in the blood vessel walls. This relaxation widens the blood vessels, leading to lower blood pressure and improved blood flow to the lungs.
Several clinical trials are currently underway to evaluate the safety and efficacy of Ralinepag in patients with PAH. These trials are investigating different dosages and treatment durations to determine the optimal treatment regimen. Early results from these trials have shown that Ralinepag may be effective in improving exercise capacity and reducing symptoms of PAH in some patients ().